Cas no 888214-21-9 (2-Bromo-1-iodo-3-methylbenzene)

2-Bromo-1-iodo-3-methylbenzene structure
888214-21-9 structure
Nom du produit:2-Bromo-1-iodo-3-methylbenzene
Numéro CAS:888214-21-9
Le MF:C7H6BrI
Mégawatts:296.931013584137
MDL:MFCD11977389
CID:706890
PubChem ID:50998158

2-Bromo-1-iodo-3-methylbenzene Propriétés chimiques et physiques

Nom et identifiant

    • Benzene,2-bromo-1-iodo-3-methyl-
    • 2-Bromo-1-iodo-3-methylbenzene
    • 2-Bromo-3-iodotoluene
    • KEGQEFDADWTVBG-UHFFFAOYSA-N
    • AS03370
    • 2-bromanyl-1-iodanyl-3-methyl-benzene
    • AK172621
    • A842949
    • 2-Bromo-1-iodo-3-methylbenzene (ACI)
    • DTXSID80679253
    • EN300-379043
    • AKOS015835168
    • CS-D0263
    • AS-46280
    • SCHEMBL2227474
    • SY078067
    • CL9287
    • MFCD11977389
    • 888214-21-9
    • MDL: MFCD11977389
    • Piscine à noyau: 1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
    • La clé Inchi: KEGQEFDADWTVBG-UHFFFAOYSA-N
    • Sourire: BrC1C(C)=CC=CC=1I

Propriétés calculées

  • Qualité précise: 295.87
  • Masse isotopique unique: 295.87
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 0
  • Complexité: 94.9
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.6
  • Surface topologique des pôles: 0

2-Bromo-1-iodo-3-methylbenzene PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-379043-0.5g
2-bromo-1-iodo-3-methylbenzene
888214-21-9 95%
0.5g
$106.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061554-5g
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 98%
5g
¥494.00 2024-04-26
Apollo Scientific
OR70218-250mg
2-Bromo-3-iodotoluene
888214-21-9 98%
250mg
£17.00 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170053-5G
2-bromo-1-iodo-3-methylbenzene
888214-21-9 97%
5g
¥ 2,032.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061554-100mg
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 98%
100mg
¥48.00 2024-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL723-200mg
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 95%
200mg
273.0CNY 2021-07-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B897735-1g
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 95%
1g
1,210.50 2021-05-17
Alichem
A013032917-1g
2-Bromo-3-iodotoluene
888214-21-9 97%
1g
$1519.80 2023-08-31
ChemScence
CS-D0263-100mg
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
100mg
$44.0 2022-04-26
ChemScence
CS-D0263-250mg
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
250mg
$69.0 2022-04-26

2-Bromo-1-iodo-3-methylbenzene Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  0 °C; 5 min, 0 °C
1.2 Reagents: NanO 2 ;  0 °C; 20 min, 0 °C
1.3 Reagents: Potassium iodide Catalysts: Cuprous iodide ;  0 °C; 4 h, rt
1.4 Reagents: Sodium thiosulfate ;  rt
Référence
Molecular hybridization used to design and synthesize neo-tanshinlactone derivatives as PD-1/PD-L1 inhibitors
Zhang, Menghan; Liu, Jianmin; Wang, Yue; Wang, Ping; Morris-Natschke, Susan; et al, Bioorganic & Medicinal Chemistry, 2022, 54,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ,  Water ;  2 h, 50 °C; cooled
1.2 Reagents: Sodium nitrite ;  1 h, cooled
1.3 Reagents: Sodium iodide ;  1 h, rt
1.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
Référence
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo
OuYang, Yiqiang; Gao, Jian; Zhao, Lei; Lu, Junfeng; Zhong, Haiqing; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7646-7666

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Référence
Enantioselective Synthesis of 6/5-Spirosilafluorenes by Asymmetric Ring Expansion of 4/5-Spirosilafluorenes with Alkynes
Chen, Hua; Zhang, Haixia; Du, Huimin; Kuang, Yuzhong; Pang, Qinjiao; et al, Organic Letters, 2023, 25(9), 1558-1563

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Silica ,  Bromine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  10 °C
1.3 Reagents: Potassium iodide ;  10 °C; 10 °C → 80 °C
Référence
Synthesis of 1-(2-ethynyl-6-methylphenyl)- and 1-(2-ethynyl-6-methoxyphenyl)-naphthalene and their cyclization
Storch, Jan; Cermak, Jan; Karban, Jindrich, Tetrahedron Letters, 2007, 48(38), 6814-6816

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrate Solvents: Water ;  30 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  1 h, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Référence
Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint
Konieczny, Magdalena ; Musielak, Bogdan ; Kocik, Justyna ; Skalniak, Lukasz ; Sala, Dominik ; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11271-11285

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ,  Dichloromethane ;  rt
1.2 Reagents: Water
Référence
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 60 min, 0 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C
Référence
Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes
Ikeuchi, Takaya; Inuki, Shinsuke ; Oishi, Shinya ; Ohno, Hiroaki, Angewandte Chemie, 2019, 58(23), 7792-7796

2-Bromo-1-iodo-3-methylbenzene Raw materials

2-Bromo-1-iodo-3-methylbenzene Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:888214-21-9)2-Bromo-1-iodo-3-methylbenzene
A842949
Pureté:99%/99%
Quantité:25g/100g
Prix ($):202.0/687.0